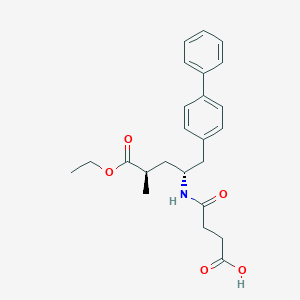
2R,4R-Sacubitril
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2R,4R-Sacubitril: is a stereoisomer of sacubitril, a compound used in combination with valsartan for the treatment of heart failure. Sacubitril is a neprilysin inhibitor, which helps in reducing the breakdown of natriuretic peptides, thereby promoting vasodilation and reducing blood pressure .
Mechanism of Action
Target of Action
The primary target of 2R,4R-Sacubitril is an enzyme known as neprilysin . Neprilysin is a neutral endopeptidase that typically cleaves natriuretic peptides such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and c-type natriuretic peptide (CNP) .
Mode of Action
This compound is a prodrug that is activated to sacubitrilat (LBQ657) by de-ethylation via esterases . Sacubitrilat inhibits neprilysin, preventing the breakdown of natriuretic peptides . This leads to increased concentrations of these peptides, which are released under atrial and ventricle stress, activating downstream receptors leading to vasodilation, natriuresis, and diuresis .
Biochemical Pathways
The inhibition of neprilysin by this compound leads to the modulation of several biochemical pathways. It attenuates cardiac fibrosis by inhibiting the TGF-β1/Smad3 and Wnt/β-catenin signaling pathways . It may also modulate the phosphatidylinositol 3-kinase/protein kinase B/glycogen synthase kinase-3β (PI3K/Akt/GSK-3β) pathway .
Pharmacokinetics
As a prodrug, this compound is metabolized into its active form, sacubitrilat, which then exerts its therapeutic effects .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of cardiac remodeling, a cellular and molecular process that occurs during the development of heart failure . By inhibiting neprilysin and increasing the concentration of natriuretic peptides, this compound promotes vasodilation, natriuresis, and diuresis, which can alleviate symptoms of heart failure .
Biochemical Analysis
Biochemical Properties
2R,4R-Sacubitril plays a crucial role in inhibiting neprilysin, an enzyme responsible for the degradation of natriuretic peptides such as atrial natriuretic peptide, brain natriuretic peptide, and c-type natriuretic peptide . By inhibiting neprilysin, this compound increases the levels of these peptides, which promote vasodilation, natriuresis, and diuresis. This inhibition also affects other peptides like angiotensin I and II, endothelin-1, and amyloid beta-protein, leading to a complex interplay of vasodilatory and vasoconstrictive effects .
Cellular Effects
This compound influences various cellular processes, particularly in cardiovascular cells. It enhances cell signaling pathways associated with natriuretic peptides, leading to increased cyclic guanosine monophosphate (cGMP) levels, which promote vasodilation and reduce cardiac hypertrophy . Additionally, this compound affects gene expression by modulating the activity of transcription factors involved in inflammatory and fibrotic responses, thereby improving cardiac function and reducing fibrosis .
Molecular Mechanism
At the molecular level, this compound is converted to sacubitrilat, which binds to neprilysin and inhibits its enzymatic activity . This inhibition prevents the breakdown of natriuretic peptides, leading to their accumulation and prolonged action. The increased levels of natriuretic peptides enhance vasodilation, natriuresis, and diuresis, contributing to the therapeutic effects of this compound in heart failure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its active form, sacubitrilat, can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained increases in natriuretic peptide levels and consistent therapeutic effects, although the potential for degradation necessitates careful handling and storage .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. Low to moderate doses have been shown to effectively inhibit neprilysin and increase natriuretic peptide levels without significant adverse effects . High doses can lead to excessive accumulation of natriuretic peptides and other substrates of neprilysin, potentially causing hypotension, renal impairment, and other toxic effects . These findings highlight the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is metabolized primarily by esterases, which convert it to its active form, sacubitrilat . Sacubitrilat then inhibits neprilysin, leading to increased levels of natriuretic peptides. The metabolic pathways involved in the degradation of sacubitrilat include further hydrolysis and conjugation reactions, which facilitate its excretion . These pathways ensure the regulation of sacubitrilat levels and prevent excessive accumulation in the body.
Transport and Distribution
Within cells and tissues, this compound and its active form, sacubitrilat, are transported and distributed via specific transporters and binding proteins . These molecules facilitate the uptake and localization of sacubitrilat in target tissues, such as the heart and kidneys, where it exerts its therapeutic effects. The distribution of sacubitrilat is influenced by factors such as tissue perfusion and the presence of binding proteins that modulate its bioavailability .
Subcellular Localization
The subcellular localization of this compound and sacubitrilat is critical for their activity. Sacubitrilat primarily localizes to the cytoplasm, where it interacts with neprilysin . This interaction is facilitated by targeting signals and post-translational modifications that direct sacubitrilat to specific cellular compartments. The precise localization of sacubitrilat ensures effective inhibition of neprilysin and the subsequent therapeutic effects .
Preparation Methods
The preparation of 2R,4R-Sacubitril involves several synthetic routes. One method includes the cyclization, addition, debenzylation, ring opening, esterification, and amidation of a chiral induction reagent (S)-1-(alpha-aminobenzyl)-2-naphthol and 2R-methyl-4-oxo-butyric acid . Another method involves hydrolyzing intermediates in the presence of a base and a solvent to generate a solid form of sacubitril .
Chemical Reactions Analysis
2R,4R-Sacubitril undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Scientific Research Applications
2R,4R-Sacubitril is primarily used in the field of medicine for the treatment of heart failure. It is also used in scientific research for the development of analytical methods, method validation, and quality control applications . Additionally, it has applications in the study of metabolic enzymes and proteases .
Comparison with Similar Compounds
2R,4R-Sacubitril is compared with other neprilysin inhibitors and angiotensin receptor blockers. Similar compounds include:
Sacubitril: The parent compound used in combination with valsartan.
Valsartan: An angiotensin receptor blocker used in combination with sacubitril.
Enalapril: An angiotensin-converting enzyme inhibitor used for heart failure treatment. This compound is unique due to its specific stereoisomeric form, which may influence its pharmacological properties and efficacy.
Properties
IUPAC Name |
4-[[(2R,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNXFZCZUAOOQC-DYESRHJHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)C[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
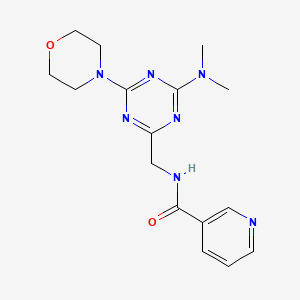
![[(1-phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B2589695.png)
![6-Phenyl-2-[1-(quinoxalin-2-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2589696.png)
![N-(2,5-difluorophenyl)-2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2589698.png)
![N-(4-chlorophenyl)-2-{[4-(4-chlorophenyl)-1-ethyl-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydropyrimidin-2-yl]thio}acetamide](/img/structure/B2589704.png)
![4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2589706.png)
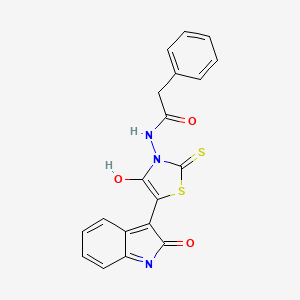
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2589708.png)
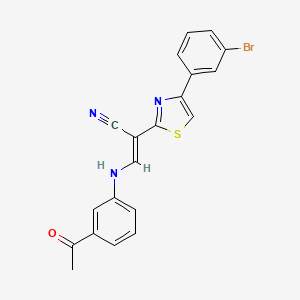
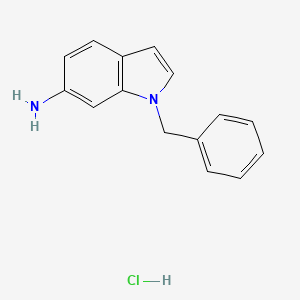
![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2589712.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2589713.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole](/img/structure/B2589715.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate](/img/structure/B2589716.png)
